Cas no 1805213-57-3 (3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine)

3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine
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- Inchi: 1S/C7H9F2N3O/c8-7(9)6-5(11)3(2-10)1-4(13)12-6/h1,7H,2,10-11H2,(H,12,13)
- InChI Key: KQWDLDCLRASKDQ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=CC(N1)=O)CN)N)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 296
- Topological Polar Surface Area: 81.1
- XLogP3: -1.2
3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005572-1g |
3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1805213-57-3 | 97% | 1g |
$1,831.20 | 2022-04-01 | |
Alichem | A024005572-500mg |
3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1805213-57-3 | 97% | 500mg |
$1,048.60 | 2022-04-01 |
3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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3. Book reviews
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine
Recent Advances in the Study of 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine (CAS: 1805213-57-3)
The compound 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine (CAS: 1805213-57-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine core with amino, aminomethyl, difluoromethyl, and hydroxyl functional groups, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine, highlighting a novel multi-step approach that improves yield and purity. The researchers employed a combination of nucleophilic substitution and catalytic hydrogenation to achieve the desired product with high enantiomeric excess. This advancement addresses previous challenges in the large-scale production of the compound, paving the way for further pharmacological evaluations.
In terms of biological activity, recent in vitro studies have demonstrated that 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine acts as a potent inhibitor of certain kinases involved in inflammatory pathways. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters reported IC50 values in the low micromolar range for this compound against specific kinase targets, suggesting its potential as a lead molecule for anti-inflammatory drug development. Molecular docking simulations further revealed key interactions between the compound's functional groups and the kinase active sites.
Another significant development involves the investigation of 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine as a building block for more complex pharmaceutical agents. Research teams have successfully incorporated this scaffold into larger molecular architectures, creating novel compounds with enhanced bioavailability and target specificity. These derivatives are currently undergoing preliminary screening in various disease models, with particular focus on oncology and neurodegenerative disorders.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its therapeutic uses and formulation methods. One notable application describes its potential in combination therapies with existing drugs to overcome resistance mechanisms in chronic diseases. The unique electronic properties imparted by the difluoromethyl group appear to play a crucial role in these synergistic effects.
Looking forward, researchers anticipate that 3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine will continue to be a valuable tool in medicinal chemistry. Its versatility as both a standalone therapeutic candidate and a molecular scaffold positions it as an important compound in the development of next-generation pharmaceuticals. Ongoing studies are expected to further elucidate its mechanism of action and expand its therapeutic potential across multiple disease areas.
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